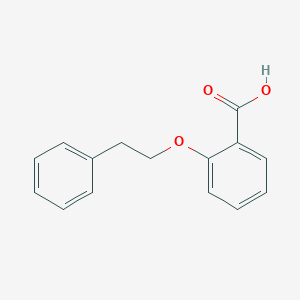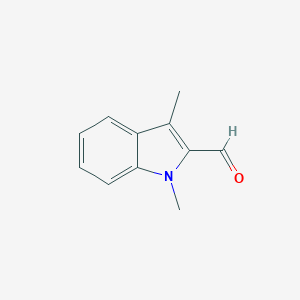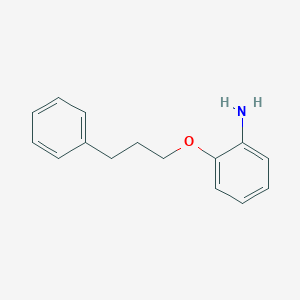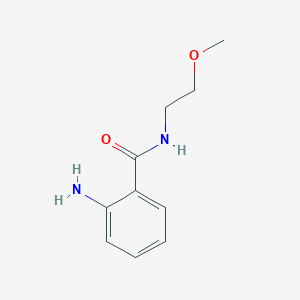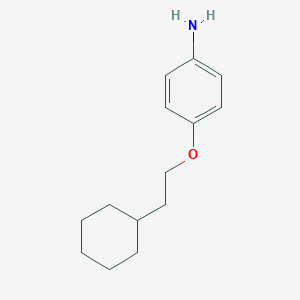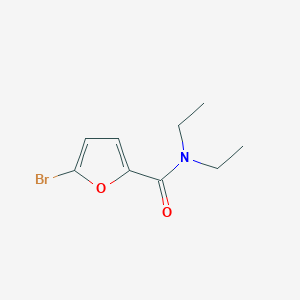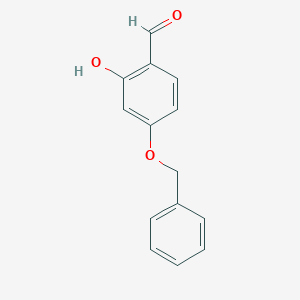
4-(Benzyloxy)-2-hydroxybenzaldehyde
概要
説明
4-(Benzyloxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C14H12O3 It is characterized by a benzene ring substituted with a benzyloxy group at the 4-position and a hydroxy group at the 2-position, along with an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-(Benzyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(Benzyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
4-(Benzyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of 4-(Benzyloxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy and aldehyde groups play a crucial role in its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the hydroxy group at the 2-position.
2-Hydroxybenzaldehyde: Lacks the benzyloxy group at the 4-position.
4-Hydroxybenzaldehyde: Lacks the benzyloxy group and has the hydroxy group at the 4-position instead of the 2-position.
Uniqueness
4-(Benzyloxy)-2-hydroxybenzaldehyde is unique due to the presence of both the benzyloxy and hydroxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
特性
IUPAC Name |
2-hydroxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKEDBYDOCGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340061 | |
| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-14-0 | |
| Record name | 2-Hydroxy-4-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-(Benzyloxy)-2-hydroxybenzaldehyde utilized in synthetic chemistry?
A: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both aldehyde and phenolic hydroxyl groups, allowing for diverse chemical transformations. One notable application is its use in synthesizing benzofuran derivatives. For instance, reacting this compound with ethyl bromomalonate leads to the formation of 2,2-dicarbethoxy-3-hydroxy-6-benzyloxycoumaran []. This intermediate can be further modified to access a range of benzofuran-based compounds with potential biological activities.
Q2: Can you elaborate on the structural characteristics of compounds derived from this compound?
A: this compound readily forms Schiff base compounds when reacted with amines [, ]. The resulting structures often exhibit intramolecular hydrogen bonding, influencing their stability and potential biological activity. For instance, reacting the aldehyde with 2-amino-4-chlorophenol yields a compound with an O—H⋯O hydrogen bond, creating an S(6) ring motif []. In contrast, reacting with 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine forms a compound with a charge-assisted N+—H⋯O− hydrogen bond within the S(6) ring motif []. These subtle structural differences arising from the choice of amine can significantly impact the compound's properties and potential applications.
Q3: Has this compound been explored for its biological activities?
A: Yes, research indicates that transition metal complexes derived from Schiff base ligands of this compound exhibit in vitro antioxidant and antimicrobial activities []. While the specific mechanisms of action haven't been fully elucidated in the available research, the presence of transition metals within the complex likely plays a role in their observed biological activities. Further investigation into these complexes could unveil their potential as therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
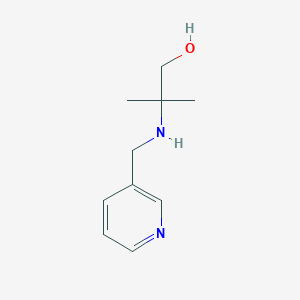
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)

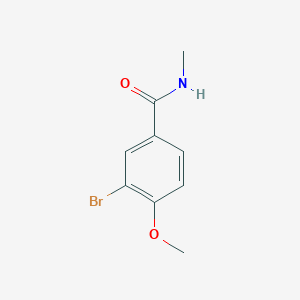
![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)
